molecular formula C22H21Cl2NO2 B2986522 1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol CAS No. 321432-88-6

1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol

Cat. No.: B2986522
CAS No.: 321432-88-6
M. Wt: 402.32
InChI Key: NMEOYLUNPQMPFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol typically involves multi-step organic reactions. A common approach might include:

    Formation of the core structure: This could involve the reaction of 4-chlorobenzaldehyde with a suitable reagent to form an intermediate.

    Introduction of the amino group: The intermediate might then react with 2-methoxybenzylamine under specific conditions to introduce the amino group.

    Final modification:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol can undergo various chemical reactions, including:

    Oxidation: This compound might be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions could convert it into different alcohols or amines.

    Substitution: The chlorophenyl groups might undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions might include the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol would involve its interaction with specific molecular targets. This might include binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Bis(4-chlorophenyl)-2-[(2-hydroxybenzyl)amino]-1-ethanol
  • 1,1-Bis(4-chlorophenyl)-2-[(2-methoxyphenyl)amino]-1-ethanol

Uniqueness

1,1-Bis(4-chlorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol is unique due to the presence of both chlorophenyl and methoxybenzyl groups, which confer distinct chemical and biological properties. This uniqueness might make it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-[(2-methoxyphenyl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2NO2/c1-27-21-5-3-2-4-16(21)14-25-15-22(26,17-6-10-19(23)11-7-17)18-8-12-20(24)13-9-18/h2-13,25-26H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEOYLUNPQMPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.